Methohexital, chemically known as α-(±)-1-Methyl-5-(1-methyl-2-pentyn-1-yl)-5-(2-propen-1-yl) 2,4,6 (1H,3H,5H)-pyrimidinetrione, is a short-acting barbiturate anesthetic. [, , , , , , , , ] It is a member of the oxybarbiturate class and is typically administered as the sodium salt. [, ] In scientific research, methohexital serves as a valuable tool for inducing anesthesia in animal models and for investigating the effects of barbiturates on various physiological systems. [, , , , , ]
Methohexital is synthesized from barbituric acid derivatives, specifically through methods that involve enantioselective catalysis. Its classification falls under the category of sedative-hypnotics, which are substances that induce sleep and reduce anxiety. The drug is often administered intravenously due to its quick action, typically within 15 minutes after administration, with effects lasting less than three hours .
The synthesis of methohexital involves several key steps. A notable method includes the palladium-catalyzed allylation of 1,5-dimethyl-barbituric acid. This process allows for the creation of various isomers of methohexital without lengthy optical resolutions. The reaction utilizes specific ligands to optimize the yield and selectivity of the desired stereoisomer .
Methohexital has a complex molecular structure with two asymmetric carbon atoms, resulting in four possible stereoisomers. The commercially available form is typically the alpha-racemate, which consists of one pair of diastereomers .
Methohexital undergoes various chemical reactions during its synthesis and metabolism:
Methohexital acts primarily by enhancing the effects of gamma-aminobutyric acid at GABA receptors in the central nervous system. This action leads to increased inhibitory neurotransmission, resulting in sedation and anesthesia:
Methohexital exhibits several important physical and chemical properties:
Methohexital is utilized in various medical applications:
Barbiturates revolutionized anesthetic practice following the introduction of barbital in 1903 and phenobarbital in 1912. These early agents demonstrated the profound CNS depressant effects of the barbiturate core structure but were limited by prolonged sedation durations unsuitable for surgical anesthesia. The 1930s witnessed the critical pharmacological advancement with hexobarbital, the first intravenous barbiturate anesthetic. This breakthrough established the ultrashort-acting anesthetic classification, though its clinical utility was hampered by frequent excitatory side effects (involuntary muscle movements) and unpredictable recovery times. Researchers subsequently focused on structural modifications to optimize the barbiturate pharmacophore for improved anesthetic control [1] [6].
Methohexital emerged from systematic structure-activity relationship studies at Eli Lilly in the 1950s, culminating in US Patent 2,872,448 (1959) describing its synthesis. Chemists created methohexital through a three-step alkylation process: (1) Diethyl malonate reaction with 2-bromo-3-hexyne yielded (1-methyl-2-pentynyl)malonic ester; (2) Subsequent allylation introduced the allyl group; (3) Final condensation with N-methylurea produced the asymmetric barbiturate structure. This synthesis delivered a methylated oxybarbiturate (chemical name: 1-methyl-5-allyl-5-(1-methyl-2-pentynyl)barbituric acid) with superior properties [4] [8].
Clinically introduced in 1957 under the brand name Brevital®, methohexital offered transformative kinetic advantages over existing barbiturates. Its N1 methylation and asymmetric C5 side chains (allyl + methylpentynyl groups) conferred:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7